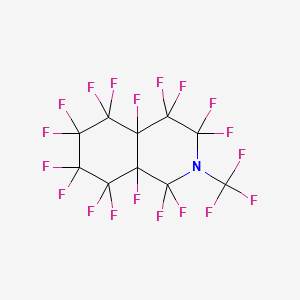
Perfluoro-N-methyldecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-N-methyldecahydroisoquinoline is an organofluorine compound. It has a role as a blood substitute. It derives from a hydride of an isoquinoline.
Scientific Research Applications
Environmental Applications
Perfluoro-N-methyldecahydroisoquinoline is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are notorious for their persistence in the environment. Research has shown that these compounds can accumulate in water sources, leading to significant ecological and health concerns.
Case Studies in Environmental Monitoring
- Water Contamination : Studies have highlighted the role of PFAS in water contamination, particularly near manufacturing sites. The detection of perfluoro compounds in groundwater has prompted regulatory scrutiny and the development of remediation technologies .
- Health Impact Assessments : Investigations into the health effects of PFAS exposure have revealed associations with various health issues, including immune response alterations and potential carcinogenic effects. These findings underscore the need for continued monitoring and regulation of PFAS in environmental matrices .
Toxicological Research
The toxicological profile of this compound is a subject of ongoing research, focusing on its effects on human health.
Toxicity Studies
- Immunotoxicity : Research indicates that PFAS can modify immune responses, leading to increased susceptibility to infections and autoimmune diseases. Studies suggest that understanding the mechanisms behind these effects is crucial for developing protective strategies against PFAS-related health risks .
- Cancer Risk : Epidemiological studies have linked PFAS exposure to an elevated risk of certain cancers. Investigations are ongoing to elucidate the pathways through which these compounds exert their carcinogenic effects .
Material Science Applications
This compound's unique chemical properties make it suitable for various applications in material science.
Coatings and Surface Treatments
- Water-Repellent Coatings : The hydrophobic nature of fluorinated compounds allows for their use in creating water-repellent surfaces. This application is particularly valuable in textiles and construction materials, where moisture resistance is critical.
- Chemical Resistance : Due to their stability, fluorinated compounds are employed in coatings that require resistance to harsh chemicals and solvents, making them ideal for industrial applications .
Summary of Biological Activities
The biological activities associated with this compound are diverse, ranging from antimicrobial properties to potential therapeutic uses.
Properties
CAS No. |
86714-34-3 |
|---|---|
Molecular Formula |
C10F19N |
Molecular Weight |
495.08 g/mol |
IUPAC Name |
1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10F19N/c11-1-2(12,4(15,16)7(21,22)6(19,20)3(1,13)14)8(23,24)30(10(27,28)29)9(25,26)5(1,17)18 |
InChI Key |
MRQNKLRMROXHTI-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F |
Synonyms |
perfluoro-FMIQ perfluoro-N-methyldecahydroisoquinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















